molecular formula C11H9NO2 B053717 6-Amino-2-naphthoic acid CAS No. 116668-47-4

6-Amino-2-naphthoic acid

Cat. No. B053717
M. Wt: 187.19 g/mol
InChI Key: NZTPZUIIYNYZKT-UHFFFAOYSA-N
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Patent
US08367857B2

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 6-amino-2-naphthoic acid (0.28 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 24 hours. To the obtained reaction mixture, a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) was dropwise added over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. The formed insoluble matter was collected by filtration and dried under reduced pressure. Then, carbon disulfide (2.0 mL) was added and thoroughly mixed. Then, the insoluble matter was collected by filtration to obtain 6-isothiocyanato-2-naphthoic acid as a cream-colored solid (0.32 g, yield: 96%, HPLC purity: 94%, HPLC retention time: 3.7 min). LC-MS ES-228 (retention time: 4.5 min, condition 1).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=S.[NH2:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH:11]=[C:10]([C:15]([OH:17])=[O:16])[CH:9]=[CH:8]2.C(N(CC)CC)C.II.Cl.S([O-])([O-])=O.[Na+].[Na+]>O1CCCC1.O>[N:4]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[CH:11]=[C:10]([C:15]([OH:17])=[O:16])[CH:9]=[CH:8]2)=[C:1]=[S:3] |f:5.6.7|

Inputs

Step One
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0.28 g
Type
reactant
Smiles
NC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
0.51 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
38 mg
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.41 g
Type
reactant
Smiles
II
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the obtained reaction mixture
STIRRING
Type
STIRRING
Details
by stirring at 0° C. for further two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
mixed
FILTRATION
Type
FILTRATION
Details
The formed insoluble matter was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
ADDITION
Type
ADDITION
Details
Then, carbon disulfide (2.0 mL) was added
ADDITION
Type
ADDITION
Details
thoroughly mixed
FILTRATION
Type
FILTRATION
Details
Then, the insoluble matter was collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(=C=S)C=1C=C2C=CC(=CC2=CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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